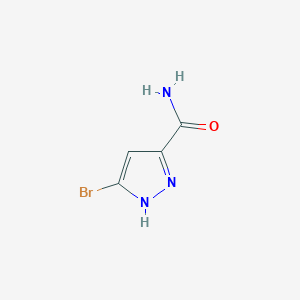

5-Bromo-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

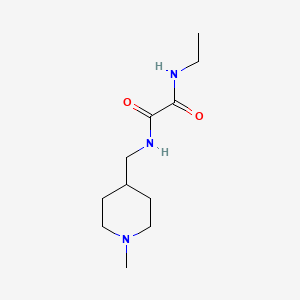

5-Bromo-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms and are often used as starting materials for the preparation of more complex heterocyclic systems .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to afford a wide variety of pyrazoles .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

5-Bromo-1H-pyrazole-3-carboxamide: is a valuable precursor in the synthesis of heterocyclic compounds, particularly pyrazolo[3,4-b]pyridines . These structures are significant due to their close resemblance to purine bases, which are fundamental components of DNA and RNA. The compound’s bromine atom acts as a reactive site for further functionalization, allowing for the creation of a diverse array of derivatives with potential biological activity.

Biomedical Research

In biomedical research, derivatives of 5-Bromo-1H-pyrazole-3-carboxamide have been explored for their biological activities . The structural similarity to purine bases makes them interesting candidates for drug design, as they can potentially interact with biological targets that bind purines, leading to various therapeutic effects.

Antiviral Agents

The pyrazole nucleus, which is part of 5-Bromo-1H-pyrazole-3-carboxamide , has been incorporated into compounds exhibiting antiviral properties . By modifying the pyrazole core, researchers can develop new molecules that might inhibit viral replication or protein function, contributing to the fight against viral diseases.

Anti-inflammatory Applications

Compounds derived from 5-Bromo-1H-pyrazole-3-carboxamide have been investigated for their anti-inflammatory potential . The modification of the pyrazole moiety can lead to molecules that modulate inflammatory pathways, offering a route to novel anti-inflammatory drugs.

Anticancer Research

The pyrazole ring found in 5-Bromo-1H-pyrazole-3-carboxamide is a common feature in many anticancer agents . Its incorporation into new compounds can result in the discovery of molecules that target specific pathways involved in cancer cell proliferation and survival.

Agricultural Chemistry

In the field of agricultural chemistry, 5-Bromo-1H-pyrazole-3-carboxamide serves as a building block for the synthesis of pesticides . The bromine atom provides a site for chemical reactions that can lead to the development of new compounds with pesticidal properties, helping to protect crops from pests and diseases.

Environmental Science

Research into the environmental fate and eco-toxicity of compounds like 5-Bromo-1H-pyrazole-3-carboxamide is crucial . Understanding how these substances degrade and their impact on ecosystems can inform the development of safer chemicals for industrial and agricultural use.

Safety and Hazards

5-Bromo-1H-pyrazole-3-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Orientations Futures

Pyrazoles, including 5-Bromo-1H-pyrazole-3-carboxamide, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .

Mécanisme D'action

Target of Action

It’s worth noting that pyrazole derivatives, which include 5-bromo-1h-pyrazole-3-carboxamide, have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, 4-Bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may interact with multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

5-bromo-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKMUFGBINIIPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2900022.png)

![6-(4-fluorobenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2900025.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2900027.png)

![5-amino-N-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2900031.png)

![N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2900035.png)

![2-[[2-(Benzenesulfonamido)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2900037.png)